Molecular Weight and Formula Differentiation vs. the Pyridine Analog (3‑Acetylpyridine‑5‑boronic Acid Pinacol Ester)
The target compound (C₁₃H₁₈BNO₄; MW 263.10) contains one additional oxygen atom compared to its closest pyridine analog, 3‑acetylpyridine‑5‑boronic acid pinacol ester (C₁₃H₁₈BNO₃; MW 247.09792) [REFS‑1][REFS‑2]. This atomic composition difference (1 oxygen, 0.1% change in MW) translates into a substantially higher topological polar surface area (predicted tPSA for target: 55.4 Ų; vs. 38.3 Ų for the pyridine analog) and an additional hydrogen‑bond donor (N‑H of the pyridinone) that alters chromatographic retention, solubility, and protein‑target interactions of the derived coupling products.
| Evidence Dimension | Molecular formula, MW, and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | C₁₃H₁₈BNO₄; MW 263.10 g/mol; 1 H‑bond donor |
| Comparator Or Baseline | 3‑Acetylpyridine‑5‑boronic acid pinacol ester (CAS 1103862‑13‑0): C₁₃H₁₈BNO₃; MW 247.09792; 0 H‑bond donors |
| Quantified Difference | Molecular formula difference: +O, –1 unsaturation equivalent; MW increase: 16.00 g/mol; H‑bond donor increase: +1 |
| Conditions | Mass spectrometry and NMR confirmation; theoretical tPSA calculated using standard fragment‑based methods |
Why This Matters
Procurement of the incorrect analog (pyridine instead of pyridinone) introduces a different hydrogen‑bonding profile that can alter the logD by ~0.5–1.0 units and affect binding mode, making it impossible to reproduce published synthetic routes or biological data for pyridinone‑containing candidates.
